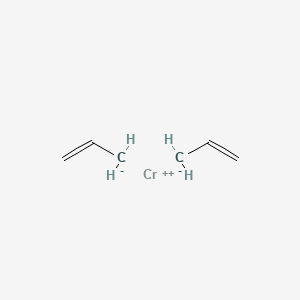
chromium(2+);prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(2+);prop-1-ene is a coordination compound where a chromium ion in the +2 oxidation state is coordinated with prop-1-ene Chromium compounds are known for their diverse oxidation states and significant roles in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium(2+);prop-1-ene typically involves the reduction of chromium(III) compounds to chromium(II) in the presence of prop-1-ene.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. similar methods involving the reduction of chromium(III) compounds and coordination with alkenes can be scaled up with appropriate safety and handling measures .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(2+);prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: Chromium(II) can be oxidized to chromium(III) or higher oxidation states.
Reduction: Chromium(II) can be reduced to chromium(0) under specific conditions.
Substitution: Ligands coordinated to chromium(II) can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent conditions.
Major Products Formed
Oxidation: Chromium(III) complexes or chromium oxides.
Reduction: Chromium metal or lower oxidation state complexes.
Substitution: New chromium(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chromium(2+);prop-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chromium(2+);prop-1-ene involves its ability to coordinate with various substrates and facilitate chemical transformations. The chromium ion can interact with molecular targets such as enzymes and proteins, influencing their activity and function. In biological systems, chromium(II) can enhance insulin signaling pathways and improve glucose uptake .
Vergleich Mit ähnlichen Verbindungen
Chromium(2+);prop-1-ene can be compared with other chromium(II) compounds and coordination complexes:
Chromium(II) chloride: A common chromium(II) compound used in various chemical reactions.
Chromium(II) acetate: Known for its unique structure featuring a chromium-chromium quadruple bond.
Chromium(II) oxide: An inorganic compound with distinct properties and applications.
Eigenschaften
CAS-Nummer |
2450-48-8 |
|---|---|
Molekularformel |
C6H10Cr |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
chromium(2+);prop-1-ene |
InChI |
InChI=1S/2C3H5.Cr/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |
InChI-Schlüssel |
ZNSNLCAMVSZCDS-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]C=C.[CH2-]C=C.[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


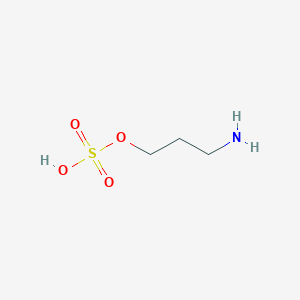
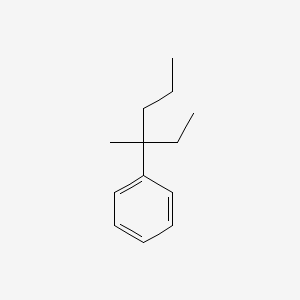

![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
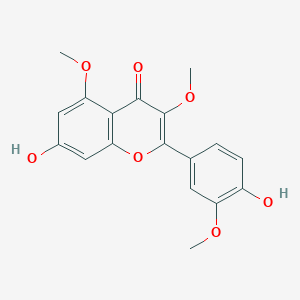
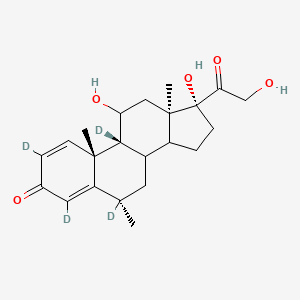

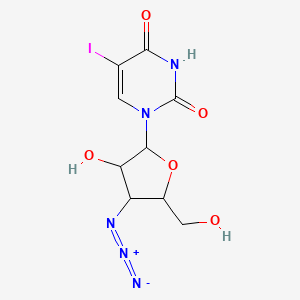
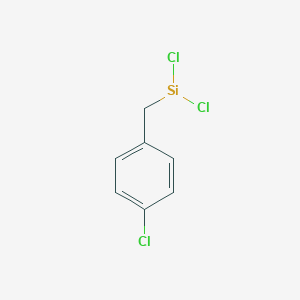

![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
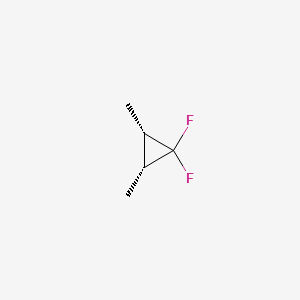

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
